A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application
A Technical Guide to Capecitabine-d11: Structure, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Capecitabine-d11, a deuterated isotopologue of the oral chemotherapeutic agent Capecitabine. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Capecitabine in biological samples.[1][2] The incorporation of eleven deuterium atoms provides a distinct mass shift, facilitating precise measurement by mass spectrometry without significantly altering the compound's chemical properties.[3]
Chemical Structure and Properties
Capecitabine is a fluoropyrimidine carbamate prodrug that is converted in the body to its active metabolite, 5-fluorouracil (5-FU), a potent antineoplastic agent.[4][5][6] Capecitabine-d11 is structurally identical to Capecitabine, with the exception of the eleven hydrogen atoms on the pentyl group of the N-(pentyloxy)carbonyl moiety, which are replaced by deuterium atoms.[1][7] This isotopic substitution is key to its function as an internal standard.
The IUPAC name for Capecitabine-d11 is pentyl-d11 (1-((2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1, 2-dihydropyrimidin-4-yl)carbamate.[1]
Comparative Physicochemical Data
The following table summarizes the key quantitative data for both Capecitabine and its deuterated analogue.
| Property | Capecitabine | Capecitabine-d11 |
| Molecular Formula | C₁₅H₂₂FN₃O₆[8][9][10] | C₁₅H₁₁D₁₁FN₃O₆[1][3][11][12] |
| Molecular Weight | 359.35 g/mol [8][9][10] | 370.42 g/mol [1][3][7][8][11][12] |
| CAS Number | 154361-50-9[8][9] | 1132662-08-8[1][7][8][11][12] |
| Mass Spec Transition (MRM) | m/z 360.1 → 244.4[13][14] | m/z 371.3 → 255.1[13][14] |
| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₁₁)[2] |
Mandatory Visualizations
The following diagrams illustrate the structural relationship between Capecitabine and its deuterated form, and the metabolic pathway critical to its function.
Caption: Chemical structures of Capecitabine and its deuterated isotopologue, Capecitabine-d11.
Caption: Multi-step enzymatic conversion of Capecitabine to the cytotoxic agent 5-Fluorouracil.
Experimental Protocols
Capecitabine-d11 is crucial for the accurate bioanalysis of Capecitabine. Below are detailed methodologies for its synthesis, structural verification, and use in quantitative analysis.
Synthesis of Capecitabine-d11
The synthesis of Capecitabine-d11 follows established routes for Capecitabine, with the key modification being the use of a deuterated starting material for the pentyl carbamate side chain.[15][16]
Objective: To synthesize Capecitabine-d11 by reacting 5'-deoxy-5-fluorocytidine with deuterated pentyl chloroformate.
Materials:
-
5'-deoxy-5-fluorocytidine
-
Pentyl-d11 chloroformate (or generated in-situ from pentan-d11-ol and phosgene or a phosgene equivalent)
-
Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Base (e.g., Pyridine, Triethylamine)[16]
-
Purification system (e.g., Silica gel column chromatography)
Methodology:
-
Preparation: In a clean, dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5'-deoxy-5-fluorocytidine in the chosen aprotic solvent.
-
Reaction: Cool the solution in an ice bath (0°C). Add the base (e.g., pyridine) to the solution.
-
Addition of Deuterated Reagent: Slowly add pentyl-d11 chloroformate to the reaction mixture dropwise while maintaining the temperature at 0°C.
-
Incubation: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).
-
Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure Capecitabine-d11.
-
Confirmation: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and high-resolution mass spectrometry.
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR is essential for confirming the successful synthesis and, critically, the precise location of the deuterium labels.
Objective: To verify the chemical structure of Capecitabine-d11 and confirm the absence of signals corresponding to the pentyl group protons in the ¹H NMR spectrum.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized Capecitabine-d11 in approximately 0.6 mL of a suitable deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Result: The spectrum should show all characteristic peaks for the Capecitabine backbone (ribose sugar and fluorocytosine base).[17][18] However, the signals corresponding to the eleven protons of the pentyl chain (typically found in the 0.8-4.2 ppm range in the non-deuterated compound) will be absent or significantly diminished to baseline noise.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Result: The spectrum will show all carbon signals for the Capecitabine structure. The signals for the five carbons of the pentyl-d11 chain will be present but may show splitting into multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Expected Result: This spectrum will show signals corresponding to the deuterium atoms on the pentyl chain, providing direct evidence of successful deuteration.
-
Quantification of Capecitabine in Plasma by LC-MS/MS
This protocol outlines the use of Capecitabine-d11 as an internal standard (IS) for the robust quantification of Capecitabine in a biological matrix like human plasma.[13][14][19]
Objective: To accurately measure the concentration of Capecitabine in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials and Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][19]
-
Capecitabine analytical standard and Capecitabine-d11 internal standard.
-
Human plasma (blank).
-
Solvents: Acetonitrile, Methanol, Formic acid, Ammonium formate (all HPLC or MS grade).[14]
-
Extraction solvent (e.g., Ethyl acetate).[14]
Methodology:
-
Preparation of Standards:
-
Prepare stock solutions of Capecitabine and Capecitabine-d11 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of Capecitabine by serial dilution of the stock solution to prepare calibration curve standards (e.g., ranging from 10 to 10000 ng/mL).[14]
-
Prepare a working solution of the internal standard (Capecitabine-d11) at a fixed concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 25 µL) of the Capecitabine-d11 internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical column. Use a gradient elution with a mobile phase consisting of (A) ammonium formate buffer and (B) acetonitrile to separate Capecitabine from endogenous plasma components.[14][19]
-
Mass Spectrometry: Perform detection using the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).[14]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Capecitabine) and the internal standard (Capecitabine-d11).
-
Calculate the peak area ratio (Capecitabine / Capecitabine-d11).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
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- 9. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 19. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
